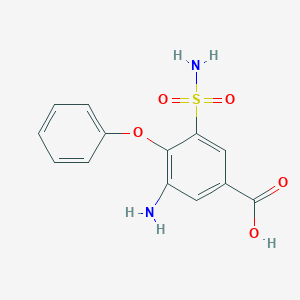

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-phenoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQZPZSQRCXSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182568 | |

| Record name | 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28328-54-3 | |

| Record name | 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28328-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028328543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D69CZ7VGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a key chemical intermediate, most notably in the synthesis of the potent loop diuretic, bumetanide. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, offering in-depth experimental protocols and quantitative data to support research and development. The synthesis predominantly commences from 4-chlorobenzoic acid, proceeding through a series of foundational chemical transformations including chlorosulfonation, nitration, amination, and phenoxylation, culminating in the reduction of a nitro intermediate to the final amino compound. This document serves as a comprehensive resource, consolidating various reported methodologies into a structured and actionable format for chemical researchers and drug development professionals.

Introduction

This compound, a substituted aromatic compound, holds significant importance in the pharmaceutical industry as a precursor to bumetanide.[1][2] The structural integrity of this molecule, featuring an amino group, a phenoxy substituent, and a sulfamoyl group attached to a benzoic acid core, is crucial for the diuretic activity of its derivatives. Understanding the synthetic routes to this intermediate is paramount for process optimization, yield improvement, and the development of novel analogues. This guide will explore the prevalent synthesis pathways, providing a comparative analysis of the reported experimental data.

Primary Synthesis Pathway: From 4-Chlorobenzoic Acid

The most established and widely documented synthesis of this compound begins with 4-chlorobenzoic acid.[1][2] This multi-step process involves the sequential functionalization of the aromatic ring to introduce the required sulfamoyl, nitro, and phenoxy groups before the final reduction to the target amine.

A visual representation of this primary synthesis pathway is provided below:

Figure 1: Primary synthesis pathway of this compound.

Step 1: Chlorosulfonation of 4-Chlorobenzoic Acid

The initial step involves the reaction of 4-chlorobenzoic acid with chlorosulfonic acid to yield 4-chloro-3-chlorosulfonylbenzoic acid.[1][2]

Step 2: Nitration

The subsequent nitration of 4-chloro-3-chlorosulfonylbenzoic acid with nitric acid introduces a nitro group at the 5-position, yielding 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[1][2]

Step 3: Aminolysis

The chlorosulfonyl group is then converted to a sulfamoyl group by reaction with ammonia, resulting in the formation of 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid.[1][2]

Step 4: Phenoxylation

A nucleophilic aromatic substitution reaction with sodium phenolate replaces the chlorine atom with a phenoxy group, yielding the key intermediate, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.[1][2]

Step 5: Reduction of the Nitro Group

The final and critical step is the reduction of the nitro group of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid to an amino group, affording the target molecule, this compound.[1][2] This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures and a summary of reaction conditions for the pivotal reduction step.

Catalytic Hydrogenation of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

The reduction of the nitro intermediate is a well-documented process, with several variations in reaction conditions reported. The most common method involves catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Experimental Protocol 1:

A mixture of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (3.7 g, 0.011 mol), 10% palladium on carbon (0.5 g), and ethanol (100 ml) is shaken on a Parr hydrogenator for 1.5 hours at a hydrogen pressure of 40 psi.[3] Following the reaction, the catalyst is removed by filtration, and the filtrate is concentrated to yield this compound.[3]

Experimental Protocol 2:

A suspension of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (20 g) in water (100 ml) is adjusted to a pH of 8 with 1N lithium hydroxide.[4] The resulting solution is then hydrogenated at room temperature and a hydrogen pressure of 1.1 atmospheres using a 10% palladium-on-carbon catalyst (0.6 g).[4] After the reaction is complete, the catalyst is filtered off, and the product is precipitated by adjusting the pH of the filtrate to 2.5 with 4N hydrochloric acid.[4] The resulting solid can be recrystallized from aqueous ethanol.[4]

| Parameter | Experimental Protocol 1 | Experimental Protocol 2 |

| Starting Material | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid |

| Amount of Starting Material | 3.7 g (0.011 mol) | 20 g |

| Catalyst | 10% Palladium on carbon | 10% Palladium on carbon |

| Amount of Catalyst | 0.5 g | 0.6 g |

| Solvent | Ethanol (100 ml) | Water (100 ml) |

| Hydrogen Pressure | 40 psi | 1.1 atmospheres |

| Reaction Time | 1.5 hours | Not specified (until hydrogen uptake ceases) |

| Temperature | Not specified | Room temperature |

| Work-up Procedure | Filtration and concentration | pH adjustment and precipitation |

| Final Product | This compound | This compound |

| Melting Point | Not specified | 255-256°C (after recrystallization) |

Table 1: Comparison of Experimental Conditions for the Reduction of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid.

Alternative Synthesis Considerations

While the pathway from 4-chlorobenzoic acid is predominant, alternative strategies exist, particularly in the context of synthesizing bumetanide in a more streamlined fashion. Some methods describe a "one-pot" synthesis where 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid is subjected to reductive amination with butyraldehyde.[5][6] In this process, the reduction of the nitro group and the subsequent N-alkylation of the resulting amine occur concurrently. Although this compound is a transient intermediate in this case, its formation is a critical step.

A patent also describes a synthesis route involving a tert-butyl protecting group for the sulfamoyl moiety, which is removed in the final step.[7] This approach aims to minimize side reactions and improve overall yield and purity.[7]

The logical flow of these alternative approaches can be visualized as follows:

Figure 2: Alternative synthesis strategies involving this compound as a key intermediate.

Conclusion

The synthesis of this compound is a well-established process that is integral to the production of the diuretic bumetanide. The primary pathway, originating from 4-chlorobenzoic acid, involves a series of robust and scalable chemical transformations. The critical reduction of the nitro intermediate to the target amine can be achieved efficiently through catalytic hydrogenation under mild conditions. This guide has consolidated the available data to provide a clear and comprehensive overview of the synthesis, offering detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors. The exploration of alternative routes highlights the ongoing efforts to optimize and streamline the synthesis of this important pharmaceutical intermediate.

References

- 1. Bumetanide - Wikipedia [en.wikipedia.org]

- 2. Bumetanide synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. ijrpc.com [ijrpc.com]

- 6. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE | Semantic Scholar [semanticscholar.org]

- 7. CN115677544A - Preparation method of bumetanide - Google Patents [patents.google.com]

Bumetanide's Mechanism of Action in Renal Tubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetanide is a potent loop diuretic used in the management of edematous conditions associated with cardiac, renal, or hepatic disease.[1][2] Structurally related to furosemide, bumetanide is approximately 40 times more potent.[3] Its primary therapeutic effect stems from its action on the renal tubules, specifically the thick ascending limb of the loop of Henle, leading to significant diuresis and natriuresis.[3][4] This guide provides an in-depth technical overview of the core mechanism of action of bumetanide in the renal tubules, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action

Bumetanide's primary molecular target is the Na-K-2Cl cotransporter, isoform 2 (NKCC2), located in the apical membrane of epithelial cells of the thick ascending limb (TAL) of the loop of Henle.[3][5] By inhibiting NKCC2, bumetanide disrupts the reabsorption of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions from the tubular fluid back into the blood.[3]

The inhibition of NKCC2 has several key physiological consequences:

-

Increased Excretion of Electrolytes and Water: The blockade of Na⁺, K⁺, and Cl⁻ reabsorption leads to an increased concentration of these ions in the tubular fluid. This osmotic effect retains water in the tubules, leading to a significant increase in the excretion of water, sodium chloride, calcium, and magnesium.[1][3]

-

Disruption of the Medullary Concentration Gradient: The TAL plays a crucial role in establishing the hypertonic medullary interstitium, which is essential for the kidney's ability to concentrate urine. By inhibiting ion transport in the TAL, bumetanide diminishes this gradient, resulting in the production of a large volume of dilute urine.[3]

-

Increased Calcium and Magnesium Excretion: The reabsorption of calcium (Ca²⁺) and magnesium (Mg²⁺) in the TAL is partly driven by the lumen-positive transepithelial potential generated by K⁺ recycling. By inhibiting NKCC2 and reducing K⁺ recycling, bumetanide diminishes this potential, leading to increased urinary loss of Ca²⁺ and Mg²⁺.[3]

-

Increased Potassium and Hydrogen Ion Loss: The increased delivery of Na⁺ to the distal tubule and collecting duct enhances its reabsorption in these segments in exchange for K⁺ and hydrogen (H⁺) ions. This can lead to hypokalemia and metabolic alkalosis.[3]

Kinetic studies have shown that bumetanide competes with chloride for a common binding site on the cotransporter.[6]

Quantitative Data

The following table summarizes key quantitative data related to the interaction of bumetanide with its target transporters.

| Parameter | Value | Species/System | Reference |

| IC₅₀ for hNKCC2A | 4.0 µM | Human NKCC2A expressed in Xenopus laevis oocytes | [7][8][9] |

| IC₅₀ for hNKCC1A | 0.68 µM | Human NKCC1A expressed in Xenopus laevis oocytes | [7][8][9] |

| pIC₅₀ for rat mTAL NKCC2 | 6.48 | Isolated rat medullary thick ascending limb (mTAL) | [10] |

| IC₅₀ for NKCC2B | 0.54 µM | Human NKCC2 isoform B in HEK-293 cells | [8] |

| IC₅₀ in Necturus maculosus | 2.4 x 10⁻¹⁰ M (at 5 nl/min perfusion) | Single-nephron glomerular blood flow in Necturus maculosus | [11] |

| IC₅₀ Shift with Chloride | Increased from ~6 x 10⁻⁸ M to ~2 x 10⁻⁷ M | Duck red blood cell (Na+K+2Cl) co-transport | [6] |

Experimental Protocols

The mechanism of action of bumetanide has been elucidated through various key experimental techniques. Below are summaries of the methodologies for some of these pivotal experiments.

Isolated Perfused Renal Tubule Assay

This technique allows for the direct measurement of ion and water transport across a specific segment of the renal tubule.

Methodology:

-

Tubule Dissection: Individual renal tubules, such as the thick ascending limb, are dissected from the kidney of a suitable animal model (e.g., rabbit, rat).[12]

-

Cannulation and Perfusion: The isolated tubule is transferred to a temperature-controlled chamber on a microscope stage. One end of the tubule is held by a collecting pipette, and the other end is cannulated with a perfusion pipette.

-

Perfusion and Bathing Solutions: The lumen of the tubule is perfused with a solution mimicking tubular fluid, while the outside of the tubule is bathed in a solution resembling interstitial fluid.

-

Addition of Bumetanide: Bumetanide is added to the luminal perfusate or the basolateral bathing solution at various concentrations.

-

Measurement of Transport: The effects of bumetanide on ion transport are assessed by measuring changes in the composition of the collected perfusate, transepithelial voltage, and net fluid flux.

Ion Flux Assays Using Isotope Tracers

These assays measure the activity of the NKCC2 cotransporter by tracking the movement of a radioactive ion.

Methodology:

-

Cell Culture: A cell line heterologously expressing the NKCC2 transporter (e.g., Xenopus laevis oocytes or HEK-293 cells) is cultured.[5][13]

-

Pre-incubation: The cells are pre-incubated in a buffer solution.

-

Initiation of Flux: The flux is initiated by adding a buffer containing a radioactive tracer for potassium, such as Rubidium-86 (⁸⁶Rb⁺), along with various concentrations of bumetanide.

-

Termination of Flux: After a defined period, the uptake of the tracer is stopped by rapidly washing the cells with an ice-cold solution.

-

Quantification: The amount of intracellular radioactive tracer is quantified using a scintillation counter to determine the rate of ion transport and the inhibitory effect of bumetanide.

Ussing Chamber Experiments

The Ussing chamber technique is used to measure the transport of ions across an epithelial tissue sample.

Methodology:

-

Tissue Mounting: A section of renal tubular epithelium or a confluent monolayer of renal epithelial cells is mounted between two halves of a Ussing chamber, separating two fluid-filled compartments.[14][15]

-

Solution Composition: Each compartment is filled with an appropriate physiological salt solution, and the solutions are gassed and circulated.

-

Electrophysiological Measurements: The transepithelial potential difference is measured, and a voltage clamp is used to apply a short-circuit current to nullify this potential. This short-circuit current is a measure of net ion transport.

-

Inhibitor Addition: Bumetanide is added to the apical or basolateral side to determine its effect on ion transport.[16]

Mandatory Visualizations

Caption: Molecular mechanism of bumetanide action on the NKCC2 transporter in the TAL.

Caption: Workflow for an isolated perfused renal tubule experiment.

References

- 1. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of bumetanide on tubuloglomerular feedback in Necturus maculosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diuretic effect of bumetanide in isolated perfused kidneys of Milan hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Effect of amiloride and bumetanide on transepithelial ion transport in isolated rabbit cecal and colonic wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bumetanide increases Cl--dependent short-circuit current in late distal colon: Evidence for the presence of active electrogenic Cl- absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bumetanide increases Cl--dependent short-circuit current in late distal colon: Evidence for the presence of active electrogenic Cl- absorption - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and structure of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, a compound of interest for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental protocols, and presents a logical workflow for its synthesis.

Chemical Properties and Structure

This compound, also known as Desbutylbumetanide, is recognized as a primary metabolite and impurity of the potent loop diuretic, Bumetanide.[1][2][3] Its chemical identity and key physicochemical properties are summarized in the tables below.

Identification and Nomenclature

| Parameter | Value |

| IUPAC Name | This compound[4] |

| Synonyms | Desbutylbumetanide, Bumetanide Impurity B[3][4] |

| CAS Number | 28328-54-3[4] |

| Chemical Formula | C₁₃H₁₂N₂O₅S[5] |

| Molecular Weight | 308.31 g/mol [5] |

Structural and Physicochemical Properties

| Parameter | Value |

| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N[4] |

| InChI | InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)[4] |

| Melting Point | 255-256 °C[6] |

| Predicted pKa | 3.91 ± 0.10[4] |

| Predicted LogP | 0.9[4] |

| Solubility | Information on specific solubility values is limited. It is expected to be soluble in alkaline solutions. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.

Experimental Protocol: Catalytic Hydrogenation

A common method for this transformation involves catalytic hydrogenation.[6][7]

Materials:

-

3-nitro-4-phenoxy-5-sulfamoylbenzoic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol or Water

-

1N Lithium hydroxide (if using water as a solvent)

-

4N Hydrochloric acid

-

Parr hydrogenator or similar hydrogenation apparatus

Procedure:

-

A suspension of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (e.g., 20 g) is prepared in a suitable solvent such as ethanol (e.g., 100 ml) or water (e.g., 100 ml).[6][7]

-

If water is used as the solvent, the pH of the suspension is adjusted to 8 by the addition of 1N lithium hydroxide to facilitate dissolution.[6]

-

The 10% Pd/C catalyst (e.g., 0.5 g for 3.7 g of starting material) is added to the mixture.[7]

-

The mixture is then subjected to hydrogenation. This can be performed in a Parr hydrogenator at a hydrogen pressure of 40 psi for approximately 1.5 hours or at room temperature and 1.1 atmosphere of hydrogen pressure until hydrogen uptake ceases.[6][7]

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The filtrate is then concentrated. If water was the solvent, the product is precipitated by acidifying the filtrate to a pH of 2.5 with 4N hydrochloric acid.[6]

-

The resulting solid, this compound, is collected. It can be further purified by recrystallization from aqueous ethanol.[6]

Analytical Methodologies

While specific, validated protocols for the analysis of this compound are not extensively detailed in publicly available literature, methods for the parent compound, Bumetanide, and its impurities can be adapted.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of Bumetanide and its impurities, including this compound.[8][9][10]

General Chromatographic Conditions:

-

Column: C18 column (e.g., Discovery C18, 250 x 4.6 mm, 5 µm).[8][9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% o-phthalaldehyde or a phosphate buffer) and an organic solvent (e.g., acetonitrile). A common ratio is 50:50 (v/v).[8][9]

-

Detection: UV detection at a wavelength of 254 nm is often used.[8][9] Alternatively, fluorescence detection (excitation at 338 nm, emission at 433 nm) can provide higher sensitivity for Bumetanide and potentially its metabolites.[10]

-

Injection Volume: 20 µL.

-

Sample Preparation: For drug formulations, the tablet powder can be dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water), sonicated, centrifuged, and filtered before injection.[8] For biological samples like plasma, a protein precipitation step with acetonitrile is required.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

Biological Activity and Signaling Pathways

This compound is a metabolite of Bumetanide, a loop diuretic that exerts its effect by inhibiting the Na-K-Cl cotransporter, particularly the NKCC2 isoform in the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition leads to a reduction in the reabsorption of sodium, chloride, and potassium ions, resulting in diuresis.

The structure-activity relationship of Bumetanide and its derivatives has been a subject of study. These studies indicate that modifications to the butylamino side chain can significantly impact the inhibitory activity on NKCC1 and NKCC2.[1][13] However, there is a lack of direct experimental evidence in the reviewed literature specifically detailing the biological activity of this compound (Desbutylbumetanide) on the Na-K-Cl cotransporter or any other signaling pathway. It is often considered an inactive metabolite.[7]

Due to the absence of specific data on its interaction with any signaling pathway, a diagrammatic representation of its biological mechanism of action cannot be provided at this time. Further research is required to elucidate the pharmacological profile of this metabolite.

Conclusion

This technical guide has consolidated the available information on the chemical properties, structure, and synthesis of this compound. While its identity as a metabolite of Bumetanide is well-established, its own biological activity remains an area for further investigation. The provided synthetic and analytical frameworks can serve as a foundation for researchers and drug development professionals working with this compound. Future studies are needed to fully characterize its pharmacological profile and potential interactions with biological systems.

References

- 1. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. High-performance liquid chromatographic assay for bumetanide in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | CAS Number 28328-54-3 [klivon.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Bumetanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetanide, a potent loop diuretic, is a critical therapeutic agent for managing edema associated with congestive heart failure, as well as liver and kidney disease.[1] Its clinical efficacy is intrinsically linked to its physicochemical properties, which are governed by its solid-state structure. The ability of bumetanide to exist in different crystalline forms, a phenomenon known as polymorphism, can significantly influence its solubility, dissolution rate, stability, and bioavailability. A thorough understanding and control of bumetanide's polymorphism are therefore paramount in drug development and manufacturing to ensure consistent product quality and therapeutic performance.

This technical guide provides a comprehensive overview of the current scientific knowledge on the crystal structure and polymorphism of bumetanide. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and an exploration of the relationships between the different solid-state forms of this important active pharmaceutical ingredient (API).

Known Polymorphic Forms of Bumetanide

To date, the scientific literature and patent landscape describe at least three distinct crystalline forms of bumetanide. These have been characterized using a variety of analytical techniques, with single-crystal and powder X-ray diffraction being the definitive methods for structural elucidation.

-

Triclinic Polymorph: This form has been extensively studied and its crystal structure solved using synchrotron X-ray powder diffraction data.[1]

-

Monoclinic Polymorph (FEDGON): Identified and indexed in the Cambridge Structural Database (CSD) with the refcode FEDGON, this polymorph represents another stable crystalline arrangement of bumetanide.[2]

-

Crystal Form A: A novel crystalline form detailed in a recent patent, characterized primarily by its unique X-ray powder diffraction pattern.[3]

A detailed comparison of the crystallographic data for the triclinic and monoclinic polymorphs is presented in Table 1, while the characteristic X-ray powder diffraction peaks for all three forms are summarized in Table 2 for easy comparison and identification.

Data Presentation: Crystallographic and Diffraction Data

Table 1: Comparative Crystallographic Data for Bumetanide Polymorphs

| Parameter | Triclinic Polymorph[1][2] | Monoclinic Polymorph (FEDGON)[2] |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 (#2) | P2₁/n |

| a (Å) | 5.00168(4) | 10.13 |

| b (Å) | 9.22649(3) | 15.42 |

| c (Å) | 19.59924(14) | 11.78 |

| α (°) ** | 80.7941(5) | 90 |

| β (°) | 82.8401(7) | 92.17 |

| γ (°) | 86.8148(7) | 90 |

| Volume (ų) ** | 885.268(9) | 1837.7 |

| Z | 2 | 4 |

Table 2: X-Ray Powder Diffraction (XRPD) Data for Bumetanide Polymorphs (Cu Kα radiation)

| Triclinic Polymorph (Calculated from single crystal data) | Monoclinic Polymorph (FEDGON) (Calculated from single crystal data) | Crystal Form A (Experimental)[3] |

| 2θ (°) ** | 2θ (°) | 2θ (°) ** |

| 9.0 | 8.8 | 9.308 ± 0.2 |

| 10.2 | 10.5 | 13.925 ± 0.2 |

| 13.5 | 12.8 | 18.564 ± 0.2 |

| 17.8 | 15.3 | 19.596 ± 0.2 |

| 19.8 | 17.6 | 20.824 ± 0.2 |

| 22.0 | 19.5 | 22.217 ± 0.2 |

| 24.1 | 21.1 | |

| 25.5 | 23.4 | |

| 27.2 | 25.7 |

Physicochemical Characterization

The different packing arrangements and intermolecular interactions within the crystal lattices of bumetanide's polymorphs give rise to distinct physicochemical properties. Understanding these differences is crucial for selecting the optimal form for development.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for characterizing the thermal behavior of polymorphs, including their melting points, phase transitions, and thermal stability.

-

Crystal Form A: The patent for this form provides specific thermal data. The DSC thermogram shows a single endothermic peak between 225-245 °C, corresponding to its melting point. TGA analysis indicates that Crystal Form A begins to degrade at 250 °C, with accelerated degradation above 270 °C.[3]

Table 3: Thermal Analysis Data for Bumetanide Polymorphs

| Polymorph | DSC Event(s) | TGA Onset of Decomposition |

| Triclinic | Melting point ~230-231 °C | Not explicitly reported |

| Monoclinic (FEDGON) | Not explicitly reported | Not explicitly reported |

| Crystal Form A | Endotherm at 225-245 °C[3] | ~250 °C[3] |

Spectroscopic Analysis (FTIR and Raman)

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive methods for distinguishing between polymorphs. Differences in the crystal lattice and molecular conformation lead to subtle but measurable shifts in the vibrational modes of the molecule.

A study by Aktaş et al. (2015) provides the FT-IR and FT-Raman spectra for solid bumetanide. While the specific polymorph is not stated, these spectra serve as a reference for the fundamental vibrational modes of the bumetanide molecule.[4]

Key Vibrational Modes for Bumetanide: [4]

-

FTIR: Characteristic peaks are observed for the N-H, C=O, S=O, and C-O stretching vibrations.

-

FT-Raman: The spectra are often complementary to FTIR, with strong signals for aromatic ring vibrations and other symmetric stretches.

Differences in the spectra of the polymorphs would likely be most apparent in the regions corresponding to the sulfonamide and carboxylic acid groups, as these are involved in the hydrogen bonding that defines the crystal packing.

Solubility and Stability

The solubility and stability of an API are critical quality attributes that can be significantly affected by polymorphism. Generally, a metastable polymorph will exhibit higher kinetic solubility than its more stable counterpart.

-

Solubility: Quantitative comparative solubility data for the different bumetanide polymorphs is not extensively reported. However, a study on the solubilization of bumetanide for intranasal administration found its solubility to be high in cosolvents like glycofurol (167 mg/mL) and polyethylene glycol 200 (143 mg/mL) at 4°C.[5]

-

Stability: The monoclinic (FEDGON) polymorph is reported to be slightly more stable than the triclinic form.[2] The patent for Crystal Form A claims good preparation and storage stability.[3] Stability studies on bumetanide in aqueous solutions have shown that it is susceptible to degradation at higher temperatures, but this can be mitigated by adjusting the pH to 7.4.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the study of bumetanide polymorphism.

Crystallization Methods

The controlled crystallization of specific polymorphs is a critical aspect of solid-state chemistry. The choice of solvent, temperature, and cooling rate can all influence which polymorphic form is obtained.

This method is adapted from the patent for Crystal Form A.[3]

-

Dissolution: Dissolve 10 g of crude bumetanide in 80 mL of a polar solvent (e.g., acetone, ethanol, methanol, or acetonitrile) in a reaction vessel.

-

Heating: Heat the mixture to reflux until the bumetanide is completely dissolved.

-

Antisolvent Addition: Slowly add 40-120 mL of water (the antisolvent) to the hot solution.

-

Cooling and Crystallization: Gradually cool the solution to 10-15 °C to induce crystallization.

-

Maturation: Maintain the suspension at this temperature with stirring for approximately 2 hours.

-

Isolation: Collect the crystals by filtration.

-

Drying: Dry the isolated crystals to obtain pure Crystal Form A.

Analytical Techniques

-

Sample Preparation: Gently grind a small amount of the bumetanide sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.

-

Instrument: A typical powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.

-

Data Collection:

-

Scan Range (2θ): 5° to 40°

-

Step Size: 0.02°

-

Scan Speed: 1°/min

-

-

Data Analysis: The resulting diffractogram is analyzed for the positions (in 2θ) and relative intensities of the diffraction peaks. These are then compared to reference patterns for the known polymorphs.

-

Sample Preparation: Accurately weigh 3-5 mg of the bumetanide sample into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument: A calibrated DSC instrument is used.

-

Thermal Program:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 300 °C.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, degradation) are identified by their peak temperatures and enthalpies.

-

Sample Preparation: Accurately weigh 5-10 mg of the bumetanide sample into a TGA pan.

-

Instrument: A calibrated TGA instrument is used.

-

Thermal Program:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 350 °C.

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting curve is analyzed for mass loss events, which can indicate desolvation or decomposition.

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the bumetanide powder directly onto the ATR crystal.

-

Instrument: An FTIR spectrometer equipped with a universal ATR accessory.

-

Data Collection:

-

Spectral Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Analysis: The infrared spectrum is analyzed for the characteristic absorption bands of the bumetanide molecule. The spectra of different polymorphs are overlaid to identify any shifts in peak positions or changes in peak shapes.

-

Sample Preparation: Place a small amount of the bumetanide powder on a microscope slide or in a glass vial.

-

Instrument: A Raman spectrometer, often coupled to a microscope, with a laser excitation source (e.g., 785 nm).

-

Data Collection:

-

Laser Power: Adjusted to avoid sample degradation (typically < 50 mW).

-

Spectral Range: 200 to 3200 cm⁻¹

-

Integration Time: 10-30 seconds.

-

Number of Accumulations: 2-4

-

-

Data Analysis: The Raman spectrum is analyzed for characteristic scattering peaks. The spectra of different polymorphs are compared to identify differences in their vibrational modes.

Mandatory Visualizations

Experimental Workflow for Polymorph Identification

Logical Relationship of Polymorph Properties

Conclusion

The solid-state chemistry of bumetanide is characterized by the existence of at least three polymorphic forms: a triclinic form, a monoclinic form (FEDGON), and the recently patented Crystal Form A. Each of these forms possesses a unique crystal lattice, which in turn dictates its macroscopic properties. While the triclinic and monoclinic forms are energetically very similar, the choice of polymorph can have significant implications for the development and manufacturing of bumetanide-containing drug products.

This guide has consolidated the available data on the crystallographic, thermal, and spectroscopic properties of these polymorphs and provided detailed experimental protocols for their preparation and characterization. A comprehensive understanding of these solid-state forms is essential for ensuring the consistent quality, stability, and therapeutic efficacy of bumetanide. Further research is warranted to fully elucidate the comparative solubility, dissolution rates, and stability of all known polymorphs under various pharmaceutically relevant conditions. Such studies will be invaluable for the rational selection and control of the optimal solid form of bumetanide for clinical use.

References

- 1. Crystal structure of bumetanide, C17H20N2O5S | Semantic Scholar [semanticscholar.org]

- 2. Crystal structure of bumetanide, C17H20N2O5S | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Comparing vibrational spectra of free bumetanide and its solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. improvedpharma.com [improvedpharma.com]

The Pharmacological Maze: A Technical Guide to 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the diverse pharmacological landscape of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid derivatives. From their well-established role as potent loop diuretics to emerging antibacterial and enzyme-inhibiting properties, this document provides a comprehensive overview of their mechanism of action, structure-activity relationships, and the experimental methodologies used to elucidate their effects. The quantitative data, detailed experimental protocols, and visual representations of key processes are designed to equip researchers with the knowledge to further explore the therapeutic potential of this versatile chemical scaffold.

Diuretic Profile: Targeting the Na-K-Cl Cotransporter

The hallmark of many this compound derivatives, most notably bumetanide, is their potent diuretic effect. This activity is primarily mediated by the inhibition of the Na-K-Cl cotransporters (NKCCs), with a particular emphasis on NKCC2 in the thick ascending limb of the loop of Henle in the kidney.[1] Inhibition of NKCC2 disrupts the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in water and electrolyte excretion.[1]

Quantitative Analysis of NKCC Inhibition

The inhibitory potency of bumetanide and its derivatives against NKCC isoforms is a critical determinant of their diuretic efficacy and potential side-effect profile. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency.

| Compound | Target | IC50 (µM) | Experimental System |

| Bumetanide | hNKCC1A | 0.68 | Xenopus oocyte expression system |

| Bumetanide | hNKCC2A | 4.0 | Xenopus oocyte expression system |

| Bumetanide | rNKCC1 (activated) | ~0.34 | Rat thymocytes and erythrocytes |

| Bumetanide | rNKCC2 | ~0.33 | Isolated rat medullary thick ascending limb (mTAL) |

| PF-1962 | hNKCC2A | 1.1 | Xenopus oocyte expression system |

hNKCC1A/2A: human NKCC1A/2A; rNKCC1/2: rat NKCC1/2. Data compiled from multiple sources.[1][2][3][4]

Experimental Protocol: Heterologous Expression and Ion Uptake Assay for NKCC2A Inhibition

A widely used method to determine the inhibitory effect of these derivatives on NKCC2A involves its heterologous expression in Xenopus laevis oocytes, followed by a radioactive ion uptake assay.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding for human NKCC2A (hNKCC2A). Control oocytes are injected with water.

-

Incubation: Oocytes are incubated for 3-5 days to allow for protein expression.

-

Inhibitor Pre-incubation: Oocytes are pre-incubated in a buffer solution containing varying concentrations of the test compound (e.g., bumetanide derivative) for a specified period.

-

Ion Uptake Assay: The assay is initiated by transferring the oocytes to a solution containing a radioactive tracer, typically ⁸⁶Rb⁺ (as a congener for K⁺), along with Na⁺ and Cl⁻.

-

Washing: After a defined uptake period, the oocytes are washed extensively with an ice-cold, isotope-free solution to remove extracellular tracer.

-

Lysis and Scintillation Counting: Individual oocytes are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The rate of ⁸⁶Rb⁺ uptake is calculated and plotted against the concentration of the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway: Mechanism of Diuresis

The diuretic action of this compound derivatives is a direct consequence of blocking the NKCC2 cotransporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.

Emerging Pharmacological Activities

Beyond their diuretic properties, certain derivatives of this compound have demonstrated promising activity as antibacterial and anti-urease agents. This dual-action potential opens new avenues for therapeutic applications, particularly in the context of gastrointestinal infections.[5][6]

Antibacterial and Anti-urease Activity

Recent studies have explored Schiff base derivatives of 4-phenoxy-5-sulfamoylbenzoic acid, revealing their potential to inhibit the growth of various bacterial strains and to block the activity of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.[5][6]

Quantitative Data:

| Derivative (Schiff Base) | Bacterial Strain | Zone of Inhibition (mm at 15 µ g/well ) | Urease Inhibition (IC50) |

| 4a | Micrococcus luteus | 18 | Not Reported |

| 4b | Staphylococcus aureus | 20 | Not Reported |

| 4c | Serratia marcescens | 17 | Not Reported |

| 4d | Stenotrophomonas maltophilia | 19 | Not Reported |

| 4e | Escherichia coli | 16 | Not Reported |

Data is illustrative and based on findings for a series of Schiff base derivatives (4a-4i).[6]

Experimental Protocols

This method is a standard procedure for evaluating the antimicrobial activity of a compound.

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

-

Bacterial Inoculation: A standardized inoculum of the test bacterium is uniformly spread over the surface of the agar plate.

-

Well Creation: Wells of a specific diameter are aseptically punched into the agar.

-

Compound Application: A defined volume of the test derivative solution (at various concentrations) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test bacterium (e.g., 37°C for 24 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

This spectrophotometric assay is used to determine the inhibitory effect of compounds on urease activity.

Methodology:

-

Reagent Preparation: Prepare a solution of urease enzyme, a urea substrate solution, and a phenol-hypochlorite reagent.

-

Enzyme-Inhibitor Incubation: The urease enzyme is pre-incubated with the test derivative at a specific temperature and pH.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the urea substrate.

-

Ammonia Detection: The amount of ammonia produced from the hydrolysis of urea is determined by adding the phenol-hypochlorite reagent, which forms a colored indophenol complex.

-

Spectrophotometric Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically around 625 nm).

-

Inhibition Calculation: The percentage of urease inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value is then determined from a dose-response curve.

Logical Relationship: Dual-Action Mechanism

The dual antibacterial and anti-urease properties of these derivatives suggest a synergistic approach to combating urease-positive bacterial infections.

Conclusion

The this compound scaffold represents a rich source of pharmacologically active molecules. While their role as loop diuretics is well-characterized, the exploration of their antibacterial and enzyme-inhibiting properties is a burgeoning field with significant therapeutic potential. The data and protocols presented in this guide offer a foundation for further research and development, aiming to harness the full pharmacological spectrum of these versatile derivatives for the treatment of a wider range of diseases. Future investigations should focus on elucidating the precise molecular targets for their non-diuretic activities and optimizing their structure for enhanced potency and selectivity.

References

- 1. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to the Solubility and Stability of Bumetanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of bumetanide, a potent loop diuretic. The information is curated for professionals in research, development, and formulation of pharmaceuticals. This document summarizes key quantitative data, outlines detailed experimental methodologies, and presents visual workflows to facilitate a deeper understanding of bumetanide's physicochemical properties.

Bumetanide: A Physicochemical Profile

Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-(aminosulfonyl)benzoic acid, is a white to slightly yellow crystalline solid.[1][2] Its structure, containing both hydrophobic (butylamino, phenoxy groups) and hydrophilic (sulfamoyl, carboxylic acid) moieties, dictates its solubility and stability characteristics.[3] Understanding these properties is paramount for the development of safe, effective, and stable dosage forms.

Solubility of Bumetanide

Bumetanide is practically insoluble in water but dissolves in dilute alkaline solutions.[1][2] Its solubility is significantly influenced by the solvent system and pH.

Solubility in Organic Solvents

Bumetanide exhibits good solubility in several organic solvents, which is crucial for the preparation of stock solutions and certain formulations.

| Solvent | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | ~ 33 | [4] |

| Dimethyl sulfoxide (DMSO) | ~ 25 | [1][4] |

| Ethanol | ~ 14 | [1][4] |

| Glycofurol | 167 (at 4°C) | [5][6] |

| Polyethylene glycol 200 | 143 (at 4°C) | [5][6] |

| Acetone | Soluble | [1][2] |

| Methanol | Soluble | [1][7] |

| Methylene chloride | Slightly soluble | [1][2] |

| Diethyl ether | Slightly soluble | [7] |

| Pyridine | Freely soluble | [7] |

Aqueous and Co-solvent Solubility

The aqueous solubility of bumetanide is limited but can be enhanced in basic conditions and with the use of co-solvents.

| Solvent System | Solubility | Temperature | Reference |

| Water | < 1 mg/mL | Not Specified | [1][2] |

| Basic solutions | > 20 mg/mL | Not Specified | [8] |

| 1:1 DMF:PBS (pH 7.2) | ~ 0.5 mg/mL | Not Specified | [4] |

| Vehicles with ~80% co-solvent | ~ 50 mg/mL | 4°C | [5][6] |

| Water (as potassium trihydrate salt) | 27 mg/mL | Not Specified | [5] |

| Water (as sodium trihydrate salt) | 5.6 mg/mL | Not Specified | [5] |

Stability of Bumetanide

The stability of bumetanide is influenced by temperature, pH, and light exposure.

Temperature Stability

Bumetanide shows good stability at refrigerated and room temperatures. However, degradation is observed at elevated temperatures.

| Temperature | Conditions | Stability Data | Reference |

| 5°C | Nonaqueous vehicles | No degradation observed. | [5][6] |

| 57°C | Nonaqueous vehicles | Decomposes with half-lives ranging from 69 to 400 days. | [5][6] |

| 20-25°C | Aqueous solutions | Should be freshly prepared and used within 24 hours. | [9] |

| 80°C | Aqueous solution | Subjected to thermal degradation for 30 minutes in a stability study. | [10] |

| -20°C | Crystalline solid | Stable for ≥ 4 years. | [4] |

pH and Chemical Stability

Bumetanide's stability is pH-dependent, with degradation observed under both acidic and alkaline conditions, particularly at elevated temperatures.

| Condition | Stressor | Observations | Reference |

| Acidic Hydrolysis | 0.1N HCl at 80°C for 30 minutes | Forced degradation was performed under these conditions. | [10] |

| Alkaline Hydrolysis | 0.1N NaOH at 80°C for 30 minutes | An extra peak was observed in the chromatogram, indicating degradation. | [10] |

| pH 7.4 | Nonaqueous vehicles at high temperature | Sufficient stability may be obtained by adjusting the pH to 7.4. | [5][6] |

Photostability

Bumetanide is considered a photolabile compound, and protection from light is recommended for its storage.[5][11]

| Condition | Observation | Reference |

| UV-B and UV-A radiation | Photodegradation occurs, and the rate increases with increasing pH. | [11] |

| Light exposure | Solutions should be protected from light. | [9] |

Experimental Protocols

Solubility Determination

A general protocol for determining the solubility of bumetanide can be outlined as follows:

-

Preparation of Saturated Solutions: An excess amount of bumetanide is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not adsorb the drug).

-

Quantification: The concentration of bumetanide in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Stability Indicating Method (Forced Degradation Studies)

The following protocol outlines a typical forced degradation study to assess the stability of bumetanide.

-

Preparation of Stock Solution: A stock solution of bumetanide is prepared in a suitable solvent (e.g., acetonitrile or a mobile phase component).[10]

-

Application of Stress Conditions:

-

Acidic Hydrolysis: The drug solution is treated with 0.1N HCl and heated (e.g., at 80°C for 30 minutes). The solution is then neutralized with 0.1N NaOH.[10]

-

Alkaline Hydrolysis: The drug solution is treated with 0.1N NaOH and heated (e.g., at 80°C for 30 minutes). The solution is then neutralized with 0.1N HCl.[10]

-

Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3-30%).

-

Thermal Degradation: The drug solution or solid drug is exposed to high temperatures (e.g., 80°C) for a defined period.[10]

-

Photolytic Degradation: The drug solution is exposed to UV or fluorescent light.

-

-

Sample Analysis: The stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating analytical method, such as RP-UFLC or RP-HPLC.[10][12] The chromatograms are evaluated for the appearance of degradation products and the decrease in the peak area of the parent drug.

Visualizations

The following diagrams illustrate the workflows for determining the solubility and stability of bumetanide.

Caption: Workflow for Bumetanide Solubility Determination.

Caption: Workflow for Bumetanide Stability Testing.

References

- 1. Bumetanide CAS#: 28395-03-1 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. globalrph.com [globalrph.com]

- 10. actascientific.com [actascientific.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

CAS Number: 28328-54-3

Synonyms: Desbutylbumetanide, Bumetanide Impurity B, 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic Acid

Introduction

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a key chemical intermediate, primarily recognized for its role in the synthesis of the potent loop diuretic, Bumetanide. Structurally, it is a sulfonamide derivative, a class of compounds known for a wide range of pharmacological activities. While the primary application of this compound is in pharmaceutical manufacturing, research into its derivatives has revealed potential for other therapeutic applications, including antibacterial and anti-urease activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and the biological context of its derivatives, aimed at researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O₅S | [1][2] |

| Molecular Weight | 308.31 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 250-256 °C | [3] |

| Boiling Point (Predicted) | 555.3 ± 60.0 °C | [3] |

| Density (Predicted) | 1.512 ± 0.06 g/cm³ | [3] |

| LogP | 1.15 | [4] |

| Appearance | Solid | [2] |

| Storage Temperature | +5°C | [2] |

Note: Some physical properties are predicted from computational models.

Synthesis

The primary route for the synthesis of this compound is through the reduction of its nitro-precursor, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a detailed representation of the catalytic hydrogenation method.

Materials:

-

3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (1.0 eq)

-

10% Palladium on carbon (Pd/C) (0.1 eq by weight)

-

Ethanol (as solvent)

-

Parr Hydrogenator or similar hydrogenation apparatus

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

A solution of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid in ethanol is prepared in a pressure vessel suitable for hydrogenation.

-

10% Pd/C is carefully added to the solution.

-

The vessel is sealed and connected to a Parr hydrogenator.

-

The vessel is flushed with hydrogen gas to remove air.

-

The reaction mixture is shaken under a hydrogen pressure of 40 psi.

-

The reaction progress is monitored by an appropriate method (e.g., TLC or LC-MS) for the disappearance of the starting material. The reaction is typically complete within 1.5 to 2 hours.

-

Upon completion, the hydrogen pressure is released, and the vessel is purged with an inert gas (e.g., nitrogen or argon).

-

The reaction mixture is filtered through a pad of celite or a suitable filter to remove the palladium on carbon catalyst.

-

The filtrate is collected and concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

Analytical Methods

The purity and identity of this compound, particularly in the context of Bumetanide synthesis, are typically assessed using High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol: HPLC Analysis

The following is a representative HPLC method for the analysis of Bumetanide and its impurities, including this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% o-phthalaldehyde) and an organic solvent (e.g., acetonitrile) in a 50:50 v/v ratio.[5]

-

Flow Rate: 1.0 mL/min[5]

-

Detection Wavelength: 254 nm[5]

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by serial dilution to establish a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Biological Activities of Derivatives and Related Compounds

While this compound is primarily an intermediate, its structural motifs are present in biologically active molecules. The sulfonamide group is a well-established pharmacophore.

Context as a Diuretic Precursor

The primary use of this compound is in the synthesis of Bumetanide, a loop diuretic that acts on the kidneys.

Caption: Mechanism of action of Bumetanide, the final product.

Antibacterial Activity of Sulfonamides

Derivatives of sulfonamides are known to possess antibacterial properties by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6][7]

Caption: General mechanism of antibacterial action for sulfonamides.

Urease Inhibition

Derivatives of this compound have been investigated as inhibitors of the urease enzyme. Urease is a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori. The structural similarity of sulfonamides to urea allows them to interact with the active site of the enzyme.[8]

Detailed Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

This is a common spectrophotometric method to screen for urease inhibitors.

Materials:

-

Jack bean urease

-

Urea solution (100 mM)

-

Phosphate buffer (pH 7.0-7.5)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Phenol reagent

-

Alkali reagent (containing sodium hypochlorite)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add a solution of the test compound at various concentrations.

-

Add the urease enzyme solution to each well containing the test compound and incubate.

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

After a defined incubation period, stop the reaction and develop the color by adding the phenol and alkali reagents. This will react with the ammonia produced by urease activity to form a colored indophenol product.

-

Measure the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.

-

A control reaction without the inhibitor is run in parallel. The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the inhibition percentage against the inhibitor concentration.

Conclusion

This compound is a crucial building block in the pharmaceutical industry, particularly for the synthesis of Bumetanide. Its chemical structure, featuring a sulfonamide group, places it in a class of compounds with significant therapeutic potential. While the compound itself is not marketed as a drug, the study of its derivatives continues to be an active area of research, particularly in the development of novel antibacterial and anti-urease agents. This guide provides foundational technical information to support further research and development in these areas.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | CAS Number 28328-54-3 [klivon.com]

- 3. 28328-54-3 CAS MSDS (3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the In Vitro Activity of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide provides a comprehensive overview of the in vitro activity of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, commonly known as bumetanide. It details the compound's primary mechanism of action, summarizes key quantitative data on its inhibitory profile, outlines relevant experimental protocols, and illustrates the signaling pathways involved.

Mechanism of Action

This compound (bumetanide) is a potent loop diuretic that primarily exerts its effects by inhibiting the Na-K-Cl cotransporters (NKCCs).[1][2] There are two main isoforms of this transporter: NKCC1, which is widely expressed in various tissues, and NKCC2, which is predominantly found in the kidney.[1] Bumetanide's diuretic effect is attributed to its inhibition of NKCC2 in the thick ascending limb of the loop of Henle.[1][2] Its action on NKCC1 is a significant area of research for potential therapeutic applications in other fields, including neurological disorders and cancer.[1][3][4]

Bumetanide functions through orthosteric inhibition. It binds to a specific pocket in the extracellular vestibule of the NKCC1 transporter in a potassium-dependent manner.[5] This binding locks the transporter in an outward-open conformation, thereby preventing the translocation of Na⁺, K⁺, and 2Cl⁻ ions across the cell membrane.[5]

Quantitative Data: Inhibitory Potency

The inhibitory activity of bumetanide has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and the negative logarithm of the IC50 (pIC50) are key metrics for its potency.

| Target Transporter | Cell System / Assay Type | Inhibitory Potency | Reference |

| NKCC1 | Rat Thymocytes & Erythrocytes (Activated) | pIC50 = 6.48 / 6.47 | [1] |

| NKCC1 | HEK293 Cells (hNKCC1a) | IC50 ≈ 0.98 µM | [1] |

| NKCC1 | Generic Cellular Assay | Ki ≈ 0.1 µM | [1] |

| NKCC2 | Rat Medullary Thick Ascending Limb (mTAL) | pIC50 = 6.48 | [1] |

| NKCC2 | Xenopus Oocytes (hNKCC2A) | Dose-dependent inhibition | [1][2] |

| KCC2 | HEK293 Cells | IC50 = 655 µM | [1] |

| KCC2 | Generic Cellular Assay | Ki ≈ 25–50 µM | [1] |

Note: A pIC50 of 6.48 corresponds to an IC50 of approximately 0.33 µM. The data indicates that bumetanide inhibits both NKCC1 and NKCC2 with similar high potency, while its inhibition of the K-Cl cotransporter KCC2 is significantly weaker.[1]

Signaling Pathways and Molecular Interactions

Bumetanide's inhibition of NKCC transporters influences several downstream signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Development of Bumetanide

Abstract

Bumetanide, a potent loop diuretic, represents a significant milestone in the therapeutic management of edematous states. Its discovery stemmed from systematic structure-activity relationship (SAR) studies of 3-amino-5-sulfamoylbenzoic acid derivatives, leading to a compound with approximately 40 times the potency of furosemide. This technical guide provides a comprehensive chronicle of Bumetanide's journey from chemical synthesis to clinical application. It details the preclinical pharmacology and toxicology studies that established its safety and efficacy profile, and the pivotal clinical trials that confirmed its therapeutic utility in conditions such as congestive heart failure, and hepatic and renal disease. Methodologies for key experiments, quantitative data from seminal studies, and the underlying signaling pathways are presented to offer a deep insight into its development history for researchers and drug development professionals.

Discovery and Initial Synthesis

The development of Bumetanide was the result of a dedicated research program in the late 1960s and early 1970s at Leo Pharmaceutical Products, led by Peter W. Feit.[1][2] The program aimed to improve upon existing diuretics by systematically modifying the structure of 3-amino-5-sulfamoylbenzoic acid derivatives.[1] This research was conducted before the molecular target, the Na-K-2Cl cotransporter (NKCC2), was identified, relying on functional assays in animal models to guide chemical synthesis.[1]

Chemical Synthesis

The primary synthesis of Bumetanide starts from 4-chlorobenzoic acid and involves several key steps.[3][4]

Experimental Protocol: Synthesis of Bumetanide [3][4]

-

Sulfonylchlorination: 4-chlorobenzoic acid is reacted with chlorosulfonic acid to form 4-chloro-3-chlorosulfonylbenzoic acid.

-

Nitration: The resulting compound is nitrated with nitric acid to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.

-

Amination: Reaction with ammonia converts the chlorosulfonyl group to a sulfamoyl group, producing 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid.

-

Phenoxylation: The chloro group is displaced by reaction with sodium phenolate, forming 5-amino-sulfonyl-3-nitro-4-phenoxybenzoic acid.

-

Reduction: The nitro group is reduced to an amino group using hydrogen with a palladium on carbon catalyst, yielding 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.

-

Alkylation: Finally, the 3-amino group is alkylated by reacting with butanol (or butyraldehyde followed by reduction) to produce Bumetanide, 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid.[3][4]

The purity of the synthesized compounds during the development phase was confirmed using techniques such as elemental analysis (C, H, Cl, N, S), infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and thin-layer chromatography.[1]

Mechanism of Action

Bumetanide is a high-ceiling or "loop" diuretic that exerts its primary effect in the thick ascending limb of the Loop of Henle.[5]

Primary Diuretic Effect: NKCC2 Inhibition

The principal mechanism of action is the inhibition of the Na-K-2Cl cotransporter, isoform 2 (NKCC2), located on the apical membrane of epithelial cells in the thick ascending limb.[1] By binding to the chloride-binding site of NKCC2, Bumetanide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the medullary interstitium. This inhibition leads to a significant increase in the urinary excretion of these ions, along with water, resulting in potent diuresis.[5] The disruption of ion transport also diminishes the lumen-positive electrical potential, which in turn reduces the paracellular reabsorption of divalent cations, leading to increased excretion of calcium and magnesium.

Neuronal Effect: NKCC1 Inhibition

In addition to its renal action, Bumetanide also inhibits NKCC1, an isoform of the Na-K-2Cl cotransporter found throughout the body, including in the central nervous system. In neurons, NKCC1 is responsible for maintaining high intracellular chloride concentrations, particularly during development. By inhibiting NKCC1, Bumetanide can lower intracellular chloride, enhancing the hyperpolarizing (inhibitory) effects of the neurotransmitter GABA. This mechanism is the basis for ongoing research into Bumetanide's potential therapeutic applications in neurological disorders like neonatal seizures and autism spectrum disorder.

Preclinical Development

Extensive preclinical studies were conducted to characterize the pharmacological and toxicological profile of Bumetanide, primarily using the dog as a translational model for diuretic activity.[1]

Pharmacodynamics

In anesthetized dogs, intravenous dose-response studies demonstrated that Bumetanide was approximately 30-fold more potent than furosemide in promoting sodium excretion.[6] The diuretic onset was rapid, and the effect lasted for 4 to 6 hours.[5] Studies suggested that the diuretic response is linked to the prostaglandin-renin-bradykinin system.[5] A key finding was that Bumetanide exhibited a threefold higher affinity for kidney tissue compared to furosemide, offering a potential explanation for its enhanced potency.[6]

Experimental Protocol: Diuretic Activity Assay in Dogs [1]

-

Animal Model: Unanesthetized female dogs were typically used.

-

Hydration: Animals were hydrated with saline or other solutions to ensure adequate urine flow.

-

Drug Administration: Bumetanide or its derivatives were administered intravenously, often at a dose of 0.25 mg/kg.

-

Urine Collection: Urine was collected via an indwelling catheter for a period of 3 to 6 hours post-administration.

-

Analysis: Urine volume was measured, and samples were analyzed for sodium, potassium, and chloride concentrations using flame photometry or other appropriate methods.

-

Endpoint: The primary endpoint was the total excretion of sodium (natriuresis) over the collection period, which was used to compare the potency of different compounds.

Toxicology

Preclinical toxicology studies in rats, rabbits, dogs, and baboons indicated that Bumetanide was well-tolerated.[7] The majority of adverse findings were direct consequences of its potent diuretic and saluretic activity, such as electrolyte imbalances.[7][8]

-

Reproductive Toxicology: Bumetanide was not found to be teratogenic in rats, mice, hamsters, or rabbits.[7] Fetotoxicity was observed in rabbits, but only at doses that were also toxic to the mother.[7][8]

-

Mutagenicity and Carcinogenicity: The compound was negative in the Ames mutagenicity test and was non-carcinogenic in long-term rat studies.[7]

-

Ototoxicity: Studies in cats, a sensitive species for ototoxicity, showed that while Bumetanide could cause hearing loss at high doses, its relative ototoxic potential was lower than that of furosemide when adjusted for diuretic potency.[9]